molecular formula C6H8FNO2 B13588029 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13588029
M. Wt: 145.13 g/mol
InChI Key: YGXSXOPWPGCHMR-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its bicyclic structure, which includes a fluorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This process is carried out under anhydrous conditions using reagents such as sodium hydroxide (NaOH) and solvents like tetrahydrofuran (THF) and water . The reaction mixture is often biphasic, and the progress is monitored using techniques like thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and employing industrial-scale reactors to handle larger volumes of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential as a drug candidate, particularly in the development of treatments for neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of both the amino and fluorine groups, which confer unique chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery.

Properties

Molecular Formula

C6H8FNO2

Molecular Weight

145.13 g/mol

IUPAC Name

3-amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10)

InChI Key

YGXSXOPWPGCHMR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)N)C(=O)O

Origin of Product

United States

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